4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine is a complex organic compound that features a boron-containing dioxaborolane ring fused to a furo[2,3-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the furo[2,3-b]pyridine core. One common method includes the reaction of a suitable pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the furo[2,3-b]pyridine core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted furo[2,3-b]pyridine compounds .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and molecular recognition . The pathways involved often include the formation of boronate esters and the modulation of biological activity through these interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,3H-furo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C13H18BNO3 |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-15-11-9(10)6-8-16-11/h5,7H,6,8H2,1-4H3 |
InChI Key |
WWEPOAJMQRKSGF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCOC3=NC=C2 |
Origin of Product |
United States |
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